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Compound of Interest

Compound Name: Ethyl 2-Bromo-5-iodobenzoate

Cat. No.: B3090183

Ethyl 2-Bromo-5-iodobenzoate is a highly functionalized aromatic compound of significant
interest to researchers and scientists in organic synthesis and drug development. As a
halogenated benzoic acid ester, its structure is notable for the presence of two different
halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique
arrangement provides distinct reactive sites, making it a versatile and strategic building block
for the construction of complex molecular architectures. Its utility is particularly pronounced in
the synthesis of pharmaceutical intermediates, where precise and selective introduction of
functional groups is paramount. This guide offers a comprehensive overview of its chemical
properties, synthesis, reactivity, and safe handling, providing field-proven insights for its
effective application.

Core Physicochemical Properties

The fundamental properties of Ethyl 2-Bromo-5-iodobenzoate are summarized below. These
data are essential for its proper handling, storage, and application in experimental design.
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Property Value Source(s)
CAS Number 1208075-44-8 [1][21[3]
Molecular Formula CoHsBrlO:2 [1]
Molecular Weight 354.97 g/mol [1]

IUPAC Name ethyl 2-bromo-5-iodobenzoate [1]
Appearance Solid [1]

Boiling Point 341.8 £ 27.0 °C at 760 mmHg [1]

Purity Typically 297% [1114]
Storage Conditions 4°C, protect from light [1]14]

Synthesis and Purification

The synthesis of Ethyl 2-Bromo-5-iodobenzoate is typically achieved via a multi-step process
starting from a more readily available precursor. Acommon and logical pathway involves the
synthesis of the parent acid, 2-Bromo-5-iodobenzoic acid, followed by esterification.

Synthesis of 2-Bromo-5-iodobenzoic Acid

A prevalent method for synthesizing the parent acid is through a Sandmeyer-type reaction,
starting with 5-amino-2-bromobenzoic acid.[5][6] This process involves two key
transformations:

» Diazotization: The amino group of 5-amino-2-bromobenzoic acid is converted into a
diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong
inorganic acid.[5][6]

 lodination: The resulting diazonium salt is then treated with an iodide source, such as
potassium iodide, to replace the diazonium group with an iodine atom.[5][6]

This approach provides a high-yielding route to the di-halogenated benzoic acid.[5]

Esterification
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The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. This is
typically accomplished through Fischer esterification, where 2-Bromo-5-iodobenzoic acid is
refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric
acid.

The overall synthetic workflow can be visualized as follows:

Synthesis of 2-Bromo-5-iodobenzoic Acid

5-Amino-2-bromobenzoic Acid

1. NaNO2, H*

Diazonium Salt Intermediate

. Kl

2-Bromo-5-iodobenzoic Acid

Ethanol, H* (cat.)

Esterification

Ethyl 2-Bromo-5-iodobenzoate

Click to download full resolution via product page
Caption: Synthetic workflow for Ethyl 2-Bromo-5-iodobenzoate.

Purification

Following synthesis, purification is crucial to achieve the high purity required for subsequent
applications. Common laboratory techniques include recrystallization or column
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chromatography to remove unreacted starting materials and byproducts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 2-Bromo-5-iodobenzoate stems from the differential reactivity of
the carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in many
transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential
functionalization of the aromatic ring, a highly desirable feature in multi-step synthesis.

Selective Cross-Coupling Reactions

The iodine substituent serves as a versatile handle for introducing aryl, heteroaryl, or alkynyl
groups through reactions like the Suzuki-Miyaura or Sonogashira couplings.[7][8] Chemists can
perform a selective coupling at the 5-position (iodine) while leaving the 2-position (bromine)
intact for a subsequent transformation. This stepwise approach is fundamental to building
molecular complexity in a controlled manner.[8]

This hierarchical reactivity is a cornerstone of its application in medicinal chemistry for
exploring structure-activity relationships (SAR).[7]

Step 2: Reaction at C-Br
(e.g., Ullmann Coupling, C-N Formation)

’ Ethyl 2-Bromo-5-iodobenzoate }—>

Step 1: Selective Reaction at C-I .
(e.9., Suzuki Coupling) H 5-Aryl/Heteroaryl Intermediate

mmma COmplex, Multi-substituted Product

Click to download full resolution via product page

Caption: Logical workflow for the sequential functionalization.

Role in Drug Development

This strategic intermediate is a key building block for numerous active pharmaceutical
ingredients (APIs). The parent acid, 2-bromo-5-iodobenzoic acid, is notably used as a starting
material for synthesizing key intermediates of the anti-hepatitis C drug Velpatasvir.[5] The
ability to efficiently construct complex scaffolds using this building block accelerates the
discovery and development timeline for new therapeutics.[7]

Spectroscopic Data Interpretation
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While specific spectra are dependent on the acquisition conditions, the structural features of
Ethyl 2-Bromo-5-iodobenzoate lead to predictable spectroscopic signatures.

'H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a
triplet and a quartet). The aromatic region would display signals corresponding to the three
protons on the substituted benzene ring, with coupling patterns dictated by their relative
positions.

e 13C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of
the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring (two of
which are substituted with halogens).

¢ IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for
the C=0 (ester carbonyl) stretch, typically found around 1720-1740 cm~1. Additional bands
would correspond to C-O stretching and aromatic C-H and C=C vibrations.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
its molecular weight. The isotopic pattern would be characteristic of a molecule containing
one bromine atom (*°Br and 8!Br in an approximate 1:1 ratio).

Safety and Handling

Ethyl 2-Bromo-5-iodobenzoate requires careful handling due to its potential toxicity.
Adherence to established safety protocols is mandatory.

e GHS Classification: The compound is classified as toxic.[1]
o Pictogram: GHSO06 (Skull and Crossbones).[1]
o Signal Word: Danger.[1]

» Hazard Statements:
o H301: Toxic if swallowed.[1]

e Precautionary Statements:

o P264: Wash skin thoroughly after handling.[1]
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[e]

P270: Do not eat, drink or smoke when using this product.[1]

(¢]

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
[°]

o

P405: Store locked up.[1][10]

[¢]

P501: Dispose of contents/container to an approved waste disposal plant.[1][10]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection.[10] All handling should be conducted in a well-ventilated area or under a chemical
fume hood.[10]

» Storage and Incompatibilities:

o Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from
light.[1]

o Keep away from heat, sparks, and open flames.[10]

o Incompatible with strong oxidizing agents, strong bases, metals, and amines.[10]

Conclusion

Ethyl 2-Bromo-5-iodobenzoate is more than a simple chemical reagent; it is a sophisticated
tool for molecular engineering. Its defining feature—the differential reactivity of its two halogen
substituents—provides chemists with a reliable platform for selective, stepwise synthesis. This
property makes it an invaluable asset in the pharmaceutical industry and advanced materials
science, enabling the efficient and precise construction of complex, high-value molecules.
Proper understanding of its properties, synthesis, and handling is essential for leveraging its full
potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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